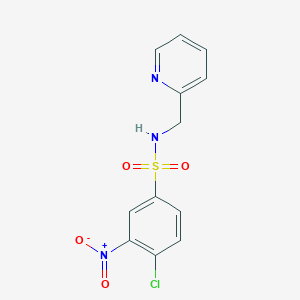

4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

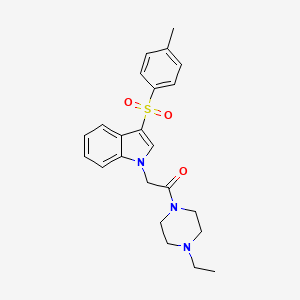

The synthesis of this compound involves the reaction of appropriate mercaptoheterocycles with N-(benzenesulfonyl)cyanamide potassium salts. The resulting derivatives exhibit promising anticancer activity .

Molecular Structure Analysis

The molecular structure of 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide consists of a benzene ring with a sulfonamide group attached to it. The chlorine and nitro groups are also present, along with the pyridine moiety. The specific arrangement of these functional groups influences its biological properties.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with nucleophiles or electrophiles, leading to modifications in its structure and properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

Compounds bearing the sulfonamide fragment, including derivatives similar to 4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, have shown promising in vitro anticancer activity. Studies have demonstrated their effectiveness against various cancer cell lines, such as hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. These compounds induce apoptosis by activating pro-apoptotic genes and signaling pathways involving p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

2. Antifungal Activity

Sulfonamide derivatives, including those structurally related to this compound, have exhibited potent antifungal activity. Research has shown their effectiveness against fungi like Aspergillus niger & Aspergillus flavus. These findings suggest significant structure-activity relationship (SAR) trends (Gupta & Halve, 2015).

3. Photocatalytic Applications

Research involving zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, related to the chemical , has shown potential in photocatalytic applications. These compounds exhibit desirable properties like good solubility and efficient photosensitizing abilities, making them suitable for photocatalytic purposes (Öncül, Öztürk & Pişkin, 2021).

4. Inhibition of Human Carbonic Anhydrases

Chlorinated pyrrolidinone-bearing benzenesulfonamides, similar in structure to the chemical , have shown inhibitory activity against human carbonic anhydrases. These compounds exhibit low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting potential for development as inhibitors with high selectivity (Balandis et al., 2020).

5. Antimicrobial Activity

Sulfonamide derivatives, structurally similar to this compound, have demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria (Ijuomah, Ike & Obi, 2022).

6. Hyperpolarizability and Photophysical Properties

Sulfonamide amphiphiles related to this chemical have been studied for their hyperpolarizability and photophysical properties, which are critical in various scientific applications, including materials science and photonics (Kucharski, Janik & Kaatz, 1999).

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific cellular targets. Notably, it inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By selectively inhibiting CA IX, it may serve as a potential antiproliferative agent against cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(7-12(11)16(17)18)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTKSBLDBWTCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)

![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)

![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2710333.png)

![4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2710338.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2710341.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2710346.png)